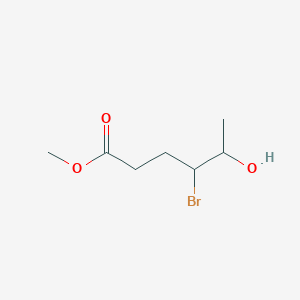
Methyl 4-bromo-5-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-hydroxyhexanoate is an organic compound with the molecular formula C7H13BrO3 It is a brominated ester with a hydroxyl group, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-5-hydroxyhexanoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-hydroxyhexanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-5-hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in dry ether.
Major Products:
Substitution: Formation of corresponding substituted products such as azides or thiocyanates.
Oxidation: Conversion to methyl 4-bromo-5-oxohexanoate.
Reduction: Formation of methyl 4-bromo-5-hydroxyhexanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-5-hydroxyhexanoate involves its reactivity due to the presence of both bromine and hydroxyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-hydroxyhexanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-chloro-5-hydroxyhexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl 4-bromo-5-oxohexanoate: An oxidized form of methyl 4-bromo-5-hydroxyhexanoate with a carbonyl group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the combination of bromine and hydroxyl groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Eigenschaften
CAS-Nummer |
918972-27-7 |
|---|---|
Molekularformel |
C7H13BrO3 |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
methyl 4-bromo-5-hydroxyhexanoate |
InChI |
InChI=1S/C7H13BrO3/c1-5(9)6(8)3-4-7(10)11-2/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZRNIRQGPSBVJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CCC(=O)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


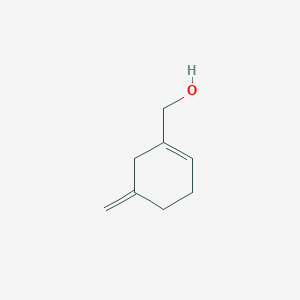
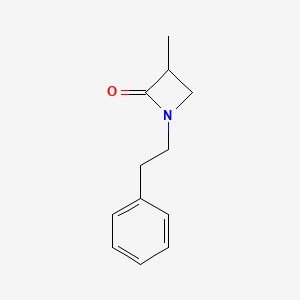

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
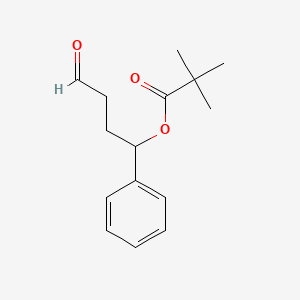
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
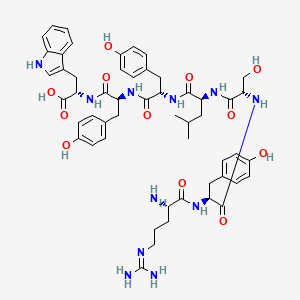
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
